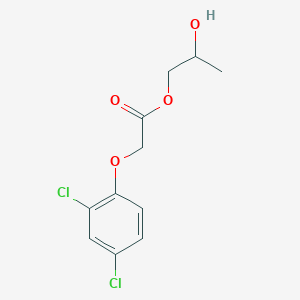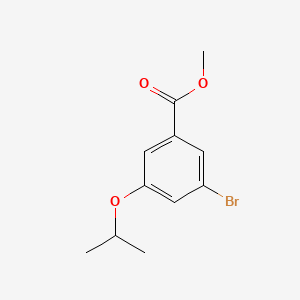
Methyl 3-bromo-5-isopropoxybenzoate
Übersicht
Beschreibung
Methyl 3-bromo-5-isopropoxybenzoate is a chemical compound with the molecular formula C11H13BrO3 . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Methyl 3-bromo-5-isopropoxybenzoate consists of a total of 28 bonds. There are 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
Methyl 3-bromo-5-isopropoxybenzoate is a liquid at room temperature . It has a molecular weight of 273.13 . The compound has a complex structure with several types of bonds and functional groups .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
- Biochemical Transformations : A study investigated the electrochemically induced multicomponent transformation of related compounds, which resulted in a new compound with potential for regulating inflammatory diseases. This compound's structure was established through various spectroscopic techniques and X-ray analysis, highlighting its relevance in biomedical applications, especially in the regulation of inflammatory diseases (Ryzhkova, Elinson, & Ryzhkov, 2020).
Antimicrobial and Antitubercular Activities
- Synthesis and Biological Activity : Research into 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives, which are similar to Methyl 3-bromo-5-isopropoxybenzoate, demonstrated their preparation through specific reactions. These compounds were then screened for their antitubercular and antimicrobial activities, indicating the potential of related bromophenol derivatives in these areas (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Photodynamic Therapy for Cancer
- Photophysical and Photochemical Properties : A study synthesized new zinc phthalocyanine derivatives substituted with bromophenol-related groups. These compounds exhibited properties useful for photodynamic therapy, particularly in treating cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Structural Analysis
- Electrophilic Substitution Reactions : Research on electrophilic substitution reactions of benzo[b]thiophen derivatives, which are structurally related to Methyl 3-bromo-5-isopropoxybenzoate, provided insights into the formation of brominated compounds. These studies are essential for understanding the chemical synthesis and structural analysis of such compounds (Clarke, Scrowston, & Sutton, 1973).
Pharmacological Applications
- Antipsychotic Properties : A series of 5-substituted derivatives, related to Methyl 3-bromo-5-isopropoxybenzoate, were studied for their antidopaminergic properties. These compounds were found to be potent inhibitors in rat striatal membranes, indicating their potential in antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).
Anticancer Drug Development
- Synthesis of Anti-Cancer Drug Intermediates : Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate similar to Methyl 3-bromo-5-isopropoxybenzoate, is key in synthesizing certain anti-cancer drugs. This highlights the significance of such compounds in the development of cancer treatments (Cao Sheng-li, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-8(11(13)14-3)4-9(12)6-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWYJGXJJZTWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681849 | |
| Record name | Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-isopropoxybenzoate | |
CAS RN |
1255574-48-1 | |
| Record name | Benzoic acid, 3-bromo-5-(1-methylethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

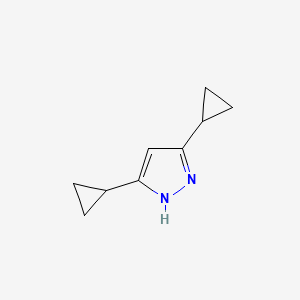
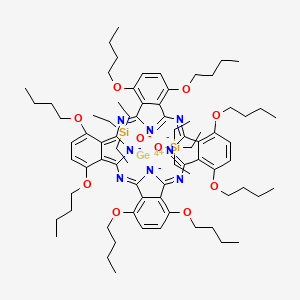
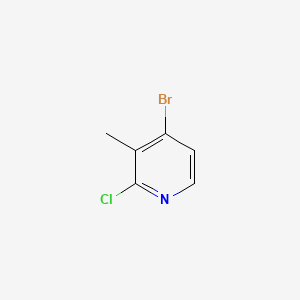
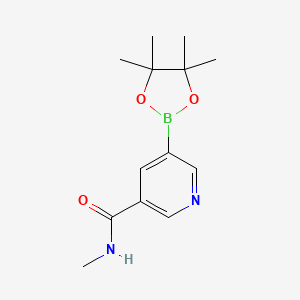
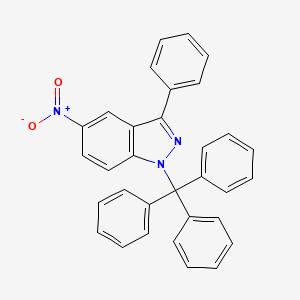
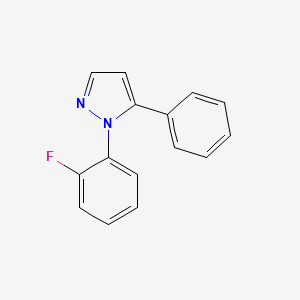

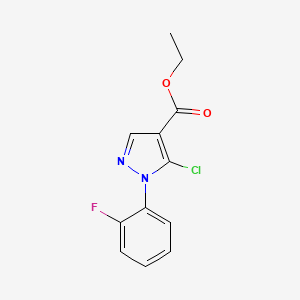
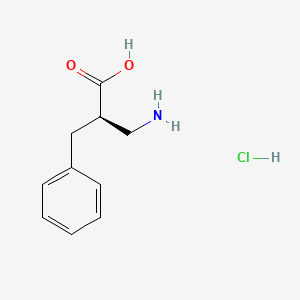
![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)
